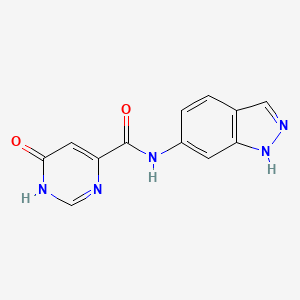
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is a compound that has gained attention in scientific research due to its unique properties. It is a part of the indazole-containing derivatives, which represent one of the most important heterocycles in drug molecules .
Synthesis Analysis
Indazole-containing derivatives, including 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide, have been synthesized using various methods. These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is C12H9N5O2, and its molecular weight is 255.237. Indazoles, including this compound, usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Applications De Recherche Scientifique
Anticancer Properties
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways, making it a potential candidate for targeted cancer therapies .
PI3K Inhibition
The compound has been explored as a PI3K (phosphoinositide 3-kinase) inhibitor. PI3K plays a crucial role in cell survival, growth, and proliferation. Inhibiting PI3K can be therapeutically relevant, especially in cancer treatment. Researchers have designed and synthesized derivatives of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide to assess their efficacy against cancer cells .
Antimicrobial Activity
Studies have evaluated the antimicrobial potential of this compound against various pathogens, including bacteria and fungi. It may serve as a lead compound for developing novel antimicrobial agents. Further investigations are needed to understand its mode of action and optimize its activity .
Anti-Inflammatory Effects
6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide has shown anti-inflammatory properties in preclinical models. It could be explored as a therapeutic agent for inflammatory conditions, although more research is required to validate its efficacy and safety .
Antiviral Applications
Given the ongoing global health challenges, antiviral agents are crucial. Researchers have studied the compound’s antiviral activity against specific viruses. It may inhibit viral replication or entry, making it a potential candidate for antiviral drug development .
Other Biological Activities
Apart from the mentioned fields, this compound has demonstrated diverse effects, including antioxidant, antipyretic, and antidiabetic activities. These properties open up avenues for further exploration in drug discovery and therapeutic interventions .
Mécanisme D'action
Target of Action
The primary targets of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Compounds containing indole and imidazole moieties, which are present in the structure of this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets .
Mode of Action
The specific mode of action of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Indole and imidazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide Given the broad range of biological activities associated with indole and imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide The wide range of biological activities associated with indole and imidazole derivatives suggests that this compound could have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-hydroxy-N-(1H-indazol-6-yl)pyrimidine-4-carboxamide is not detailed in the search results. The effect of environmental factors on the action of a compound can be complex and is often specific to the particular compound and its biological targets.
Propriétés
IUPAC Name |
N-(1H-indazol-6-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11-4-10(13-6-14-11)12(19)16-8-2-1-7-5-15-17-9(7)3-8/h1-6H,(H,15,17)(H,16,19)(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXBMUSOYQOONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC(=O)NC=N3)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
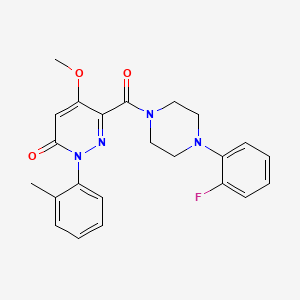
![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)
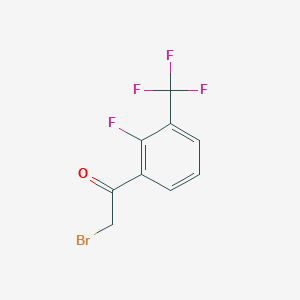
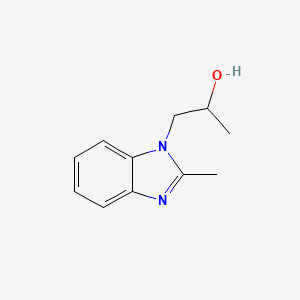

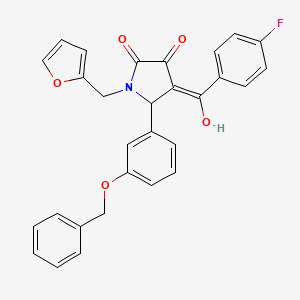
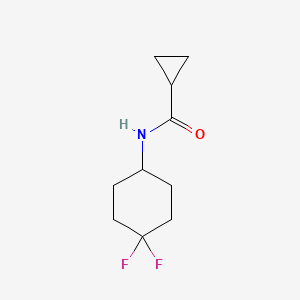

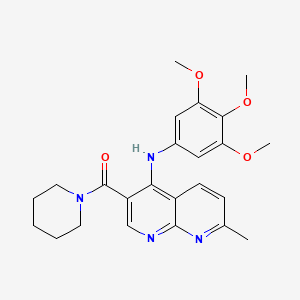

![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)
![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)